molecular formula C11H14FN B11742872 1-(5-Fluoro-2-methylphenyl)cyclopropanemethanamine

1-(5-Fluoro-2-methylphenyl)cyclopropanemethanamine

Cat. No.: B11742872
M. Wt: 179.23 g/mol
InChI Key: PLDOMTFHWVTIGG-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methylphenyl)cyclopropanemethanamine is a chemical compound with the molecular formula C11H14FN. It is a useful research chemical, often utilized in various scientific studies due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-methylphenyl)cyclopropanemethanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method is the reaction of 5-fluoro-2-methylbenzyl chloride with cyclopropylamine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-methylphenyl)cyclopropanemethanamine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, cyanides, and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines .

Scientific Research Applications

1-(5-Fluoro-2-methylphenyl)cyclopropanemethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to understand enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of neuropharmacology.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methylphenyl)cyclopropanemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the context of its use. For example, in neuropharmacology, it may interact with neurotransmitter receptors to modulate their activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Fluoro-2-methylphenyl)cyclopropylmethanamine
  • 1-(5-Fluoro-2-methylphenyl)cyclopropylamine

Uniqueness

1-(5-Fluoro-2-methylphenyl)cyclopropanemethanamine is unique due to its specific structural features, such as the presence of a cyclopropane ring and a fluorine atom. These features confer distinct chemical and biological properties, making it valuable in various research applications.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

[1-(5-fluoro-2-methylphenyl)cyclopropyl]methanamine

InChI

InChI=1S/C11H14FN/c1-8-2-3-9(12)6-10(8)11(7-13)4-5-11/h2-3,6H,4-5,7,13H2,1H3

InChI Key

PLDOMTFHWVTIGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C2(CC2)CN

Origin of Product

United States

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